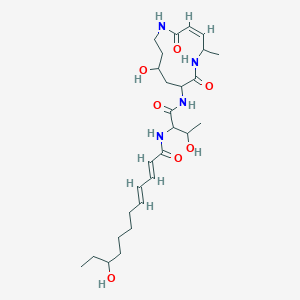

Glidobactin D

Description

Properties

CAS No. |

119259-73-3 |

|---|---|

Molecular Formula |

C27H44N4O7 |

Molecular Weight |

536.7 g/mol |

IUPAC Name |

(2E,4E)-10-hydroxy-N-[3-hydroxy-1-[[(3Z)-10-hydroxy-5-methyl-2,7-dioxo-1,6-diazacyclododec-3-en-8-yl]amino]-1-oxobutan-2-yl]dodeca-2,4-dienamide |

InChI |

InChI=1S/C27H44N4O7/c1-4-20(33)11-9-7-5-6-8-10-12-24(36)31-25(19(3)32)27(38)30-22-17-21(34)15-16-28-23(35)14-13-18(2)29-26(22)37/h6,8,10,12-14,18-22,25,32-34H,4-5,7,9,11,15-17H2,1-3H3,(H,28,35)(H,29,37)(H,30,38)(H,31,36)/b8-6+,12-10+,14-13- |

InChI Key |

CWHSSBGVAAMVCC-HJQNFIAGSA-N |

SMILES |

CCC(CCCCC=CC=CC(=O)NC(C(C)O)C(=O)NC1CC(CCNC(=O)C=CC(NC1=O)C)O)O |

Isomeric SMILES |

CCC(CCCC/C=C/C=C/C(=O)NC(C(C)O)C(=O)NC1CC(CCNC(=O)/C=C\C(NC1=O)C)O)O |

Canonical SMILES |

CCC(CCCCC=CC=CC(=O)NC(C(C)O)C(=O)NC1CC(CCNC(=O)C=CC(NC1=O)C)O)O |

Synonyms |

glidobactin D |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide to Glidobactin D: Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glidobactin D is a member of the glidobactin family of natural products, a class of potent proteasome inhibitors with significant potential in anticancer drug development. This document provides a detailed examination of the chemical structure and stereochemistry of this compound. Due to the limited availability of the primary literature detailing its specific structure, this guide focuses on the core structural features of the glidobactin family as a framework for understanding this compound, while explicitly noting where information about this specific analogue is absent. The glidobactin scaffold consists of a 12-membered macrolactam ring, which is crucial for its biological activity. This ring is formed from three amino acid precursors and features an α,β-unsaturated carbonyl group that acts as a covalent warhead, irreversibly binding to the active site of the proteasome. This guide will summarize the known structural information, highlight the stereochemical complexity, and outline the general experimental approaches used for the structural elucidation of this class of compounds.

Core Structure of the Glidobactin Family

The glidobactins are characterized by a common cyclic tripeptide nucleus. This 12-membered macrolactam is the defining feature of the class and is essential for their bioactivity. The core structure is assembled through a mixed non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) biosynthetic pathway.

A critical feature of the glidobactin core is the α,β-unsaturated carbonyl moiety within the macrolactam ring. This electrophilic center is responsible for the covalent and irreversible inhibition of the proteasome. The mechanism of action involves a Michael-type 1,4-addition reaction with the hydroxyl group of the active site threonine residue in the β5 subunit of the proteasome.

The general structure of the glidobactin family allows for variation in the fatty acid side chain attached to the tripeptide core. It is this variation that gives rise to the different analogues, including this compound.

Structure and Stereochemistry of this compound

The specific chemical structure and complete stereochemical assignment for this compound were first reported in a 1988 publication by Oka et al. titled, "Glidobactins D, E, F, G and H; minor components of the antitumor antibiotic glidobactin." Unfortunately, access to the full text of this foundational article is limited, preventing a detailed presentation of its unique structural features and the associated quantitative data.

Based on the analysis of other glidobactin analogues, it is presumed that this compound shares the same core macrolactam structure and stereochemistry as Glidobactin A, with the primary difference residing in the structure of the acyl side chain. The precise nature of this side chain in this compound is not available from the currently accessible literature.

For reference, the stereochemistry of the well-characterized Glidobactin A is presented below. It is highly probable that this compound retains the same stereochemical configuration within the macrolactam core.

Visualization of the General Glidobactin Core Structure

The following diagram illustrates the core 12-membered macrolactam ring common to the glidobactin family. The variable acyl side chain is denoted as "R".

Caption: Generalized core structure of the glidobactin family.

Quantitative Data

Due to the inaccessibility of the primary literature for this compound, a table of its specific quantitative data (e.g., NMR chemical shifts, coupling constants, mass spectrometry data) cannot be provided at this time. For drug development and chemical synthesis purposes, researchers would need to refer to the original 1988 publication by Oka et al. or subsequent re-syntheses and structural analyses.

Experimental Protocols

The structural elucidation of novel natural products like the glidobactins in the late 1980s would have relied on a combination of spectroscopic and chemical degradation techniques. A generalized workflow for such a process is outlined below.

General Experimental Workflow for Structure Elucidation

Caption: Generalized workflow for the structural elucidation of glidobactins.

Signaling Pathway: Proteasome Inhibition

The primary mechanism of action for the glidobactin family is the inhibition of the 20S proteasome, a key component of the ubiquitin-proteasome system responsible for protein degradation.

Caption: Mechanism of proteasome inhibition by this compound.

Conclusion

This compound is a structurally interesting and therapeutically promising natural product. While a comprehensive analysis is hampered by the limited accessibility of the primary literature, its structural foundation within the glidobactin family provides a strong basis for understanding its mechanism of action. Further research, including the potential re-isolation, re-synthesis, and modern spectroscopic analysis of this compound, would be invaluable to the drug development community. The information presented in this guide serves as a foundational overview for researchers interested in the glidobactins and their potential as anticancer agents.

The Discovery and Isolation of Glidobactin Natural Products: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glidobactin and its analogues represent a promising class of cyclic lipopeptide natural products with potent antitumor and proteasome-inhibiting properties. Initially discovered from the gliding bacterium Polyangium brachysporum, and subsequently found in other bacteria such as Burkholderia species and Photorhabdus laumondii, these compounds have garnered significant interest in the field of drug discovery. This technical guide provides an in-depth overview of the discovery, isolation, structure elucidation, and biological activity of glidobactin natural products. It includes detailed experimental protocols, quantitative data summaries, and visual diagrams of key pathways and workflows to serve as a comprehensive resource for researchers in natural product chemistry, oncology, and drug development.

Introduction

Natural products remain a vital source of novel therapeutic agents, with microorganisms being a particularly rich reservoir of structurally diverse and biologically active compounds. The glidobactin family of natural products, first reported in the late 1980s, are characterized by a unique 12-membered cyclized tripeptide nucleus. This core structure consists of L-threonine, 4(S)-amino-2(E)-pentoic acid, and erythro-4-hydroxy-L-lysine. Variations within the family, such as Glidobactins A, B, and C, arise from differences in the unsaturated fatty acid moiety attached to the peptide core. These structural variations, along with those of related compounds like the cepafungins and luminmycins, contribute to their diverse biological activities, most notably their potent inhibition of the proteasome, a key target in cancer therapy.

Discovery of Producing Organisms

Glidobactins A, B, and C were first isolated from the gliding bacterium Polyangium brachysporum sp. nov. K481-B101.[1] Subsequent research has identified other producers, including various species of the genus Burkholderia.[2] More recently, the biosynthetic gene cluster for glidobactin-like natural products (GLNPs) has been identified and activated in Photorhabdus laumondii, a bacterium known for its symbiotic relationship with entomopathogenic nematodes.[3][4] The discovery of these producers in diverse ecological niches suggests a broad distribution of the biosynthetic machinery for this class of compounds.

Experimental Protocols

Cultivation of Producing Microorganisms

The production of glidobactins can be achieved through fermentation of the producing strains. The following protocol is based on methods developed for Photorhabdus asymbiotica and can be adapted for other producers.[3]

3.1.1. Seed Culture Preparation

-

Prepare a seed medium such as Tryptic Soy Broth (TSB).

-

Inoculate the seed medium with a starter culture of the producing bacterium.

-

Incubate at room temperature (e.g., 25°C) on a rotary shaker at approximately 120 rpm for 12-24 hours.

3.1.2. Production Scale Fermentation

-

Prepare the production medium. A defined medium formulation that has proven effective contains (in g/L): KH2PO4 (2.0), NH4Cl (1.5), MgSO4·7H2O (0.5), glycerol (10), myo-inositol (0.4), monosodium L-glutamate monohydrate (5.0), NaF (0.084), FeSO4·7H2O (0.025), ZnSO4·7H2O (0.01), CoCl2·6H2O (0.01), CaCO3 (0.25), and p-aminobenzoate (0.001).[3]

-

Inoculate the production medium with the seed culture (e.g., a 1-5% v/v inoculum).

-

Incubate the production culture for an extended period, typically 1 week, at 25°C with gentle agitation (e.g., 20 rpm in a bioreactor).

Isolation and Purification

The following is a general workflow for the isolation and purification of glidobactins from fermentation broth.

3.2.1. Extraction

-

Separate the bacterial cells from the culture broth by centrifugation.

-

Extract the supernatant and/or the cell pellet with an organic solvent such as methanol (MeOH) or ethyl acetate.

-

Concentrate the organic extract under reduced pressure to yield a crude extract.

3.2.2. Chromatographic Purification

-

Initial Fractionation: The crude extract is often subjected to an initial fractionation step using size-exclusion chromatography, such as Sephadex LH-20, with methanol as the mobile phase.[2]

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Active fractions are then purified by semi-preparative or preparative RP-HPLC.

-

Column: A C18 column is typically used (e.g., Thermo Hypersil-Keystone ODS, 5 µm particle size).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), often with an additive like 0.1% trifluoroacetic acid (TFA), is employed.

-

Example Gradient: A common strategy involves a segmented gradient, such as starting with 40% B for 30 minutes, followed by a ramp to 100% B over 10 minutes, to elute compounds of varying polarity.

-

Detection: Elution is monitored by UV absorbance, typically at 210 nm.

-

Structure Elucidation

The chemical structures of isolated glidobactins are determined using a combination of spectroscopic techniques.

3.3.1. Mass Spectrometry (MS)

-

High-Resolution Mass Spectrometry (HR-MS): Used to determine the elemental composition of the molecule, allowing for the calculation of the molecular formula.

-

Tandem Mass Spectrometry (MS/MS): Provides fragmentation patterns that help to elucidate the sequence of amino acids and the structure of the fatty acid side chain.

3.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

1D NMR: 1H and 13C NMR spectra provide information on the types and number of protons and carbons in the molecule.

-

2D NMR: A suite of 2D NMR experiments is crucial for assembling the final structure.

-

COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings within the same spin system.

-

TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system, useful for identifying amino acid residues.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, essential for connecting different structural fragments.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information on the spatial proximity of protons, which is critical for determining the stereochemistry and overall 3D conformation of the cyclic peptide.

-

Quantitative Data

The biological activity of glidobactin and its analogues has been evaluated in various assays. The following tables summarize key quantitative data.

| Compound | Target | Assay | IC50 / Ki Value | Reference |

| Glidobactin A | Yeast 20S Proteasome (ChT-L) | Proteasome Inhibition | Ki = 49 ± 5.4 nM | [5] |

| Yeast 20S Proteasome (T-L) | Proteasome Inhibition | Ki = 2000 ± 600 nM | [5] | |

| Glidobactin C | Human Constitutive Proteasome (ChT-L) | Proteasome Inhibition | IC50 = 2.9 ± 2.2 nM | [5] |

| Human Constitutive Proteasome (T-L) | Proteasome Inhibition | IC50 = 2.4 ± 2.8 nM | [5] | |

| Human Immunoproteasome (ChT-L) | Proteasome Inhibition | IC50 = 7.1 ± 5.3 nM | [5] | |

| Human Immunoproteasome (T-L) | Proteasome Inhibition | IC50 = 2.5 ± 2.0 nM | [5] | |

| Cepafungin I | Yeast 20S Proteasome (ChT-L) | Proteasome Inhibition | IC50 = 4 nM |

ChT-L: Chymotrypsin-like activity (β5 subunit); T-L: Trypsin-like activity (β2 subunit)

| Compound | Cell Line | Activity | Reference |

| Glidobactins A-C | P388 leukemia | Cytotoxic | [5] |

| B16 melanoma | Cytotoxic | [5] | |

| Luminmycin D | Human pancreatic cells | Cytotoxic (IC50 = 0.11 µM) | [3] |

Visualizations

Experimental Workflow

Caption: General experimental workflow for glidobactin production and isolation.

Biosynthetic Pathway

Caption: Simplified schematic of the glidobactin biosynthetic pathway.

Mechanism of Proteasome Inhibition

Caption: Mechanism of proteasome inhibition by glidobactin.

Conclusion

The glidobactin family of natural products continues to be a fertile ground for drug discovery, offering potent proteasome inhibition and cytotoxic activity. The elucidation of their biosynthetic pathways opens avenues for biosynthetic engineering to generate novel analogues with improved therapeutic properties. The protocols and data presented in this guide provide a foundational resource for researchers aiming to explore the chemical and biological potential of these fascinating molecules. Further investigation into the cytotoxicity of a wider range of glidobactin analogues against diverse cancer cell lines is warranted to fully understand their therapeutic potential.

References

- 1. Item - Summary of IC50 and LC50 values. - Public Library of Science - Figshare [plos.figshare.com]

- 2. researchgate.net [researchgate.net]

- 3. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Glidobactin D: A Technical Guide to its Mechanism of Action as a Proteasome Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glidobactin D belongs to the syrbactin class of natural products, which have emerged as potent and selective inhibitors of the eukaryotic 20S proteasome. This technical guide provides an in-depth analysis of the core mechanism of action of this compound and its analogues. Through a detailed examination of its molecular interactions, inhibitory activity, and cellular consequences, this document serves as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Core Mechanism of Action: Covalent Inhibition of the β5 Subunit

The primary mechanism of action for this compound and related glidobactin-like natural products (GLNPs) is the potent and irreversible inhibition of the 20S proteasome core particle. This inhibition occurs primarily through the covalent modification of the active site of the chymotrypsin-like (ChTL) β5 subunit.

The key structural feature responsible for this activity is the α,β-unsaturated carbonyl moiety within the 12-membered ring system of the molecule.[1][2] This electrophilic center acts as a Michael acceptor for a nucleophilic attack by the hydroxyl group of the N-terminal threonine (Thr1) residue in the β5 subunit's active site.[1][2] This results in the formation of a stable, covalent ether bond, leading to the irreversible inactivation of the ChTL activity of the proteasome.[1]

Crystal structure analysis of GLNPs in complex with the yeast 20S proteasome confirms this binding mode.[2][3][4] The aliphatic tail of the glidobactin molecule also plays a critical role in its inhibitory potency, with the degree of unsaturation and the length of the chain influencing its bioactivity.[2][3][4]

While the primary target is the β5 subunit, some glidobactin analogues have been shown to inhibit the trypsin-like (TL) β2 subunit, albeit to a lesser extent.[1] The caspase-like (CL) β1 subunit is generally not affected by this class of inhibitors.[1][2]

Quantitative Data: Inhibitory Potency and Cytotoxicity

The inhibitory activity of Glidobactin A (a closely related and well-studied analogue of this compound) and other GLNPs against the proteasome's catalytic subunits, as well as their cytotoxic effects on various cancer cell lines, are summarized below.

| Compound | Target | Assay | IC50 / Ki | Reference |

| Glidobactin A | Chymotrypsin-like (β5) activity (yeast) | Proteasome activity assay | 19 nM | [2] |

| Cepafungin I | Chymotrypsin-like (β5) activity (yeast) | Proteasome activity assay | 4 nM | [2] |

| GLNP 3 | Chymotrypsin-like (β5) activity (yeast) | Proteasome activity assay | 27 nM | [2] |

| GLNP 4 | Chymotrypsin-like (β5) activity (yeast) | Proteasome activity assay | 73 nM | [2] |

| GLNP 5 | Chymotrypsin-like (β5) activity (yeast) | Proteasome activity assay | 107 nM | [2] |

| Glidobactin A | Trypsin-like (β2) activity (yeast) | Proteasome activity assay | >200 nM | [2] |

| GLNPs 3-5 | Trypsin-like (β2) activity (yeast) | Proteasome activity assay | >200 nM | [2] |

| Glidobactin A | MM1.S (multiple myeloma) cells | Cell proliferation assay | 0.004 µM | |

| Glidobactin A | MM1.RL (multiple myeloma) cells | Cell proliferation assay | 0.005 µM | |

| Glidobactin A | SK-N-SH (neuroblastoma) cells | Chymotrypsin-like proteasome activity | 0.015 µM |

Experimental Protocols

Proteasome Activity Assay (Fluorometric)

This protocol is adapted from methodologies used to assess the inhibition of proteasome's chymotrypsin-like activity.

Materials:

-

Purified 20S proteasome

-

Fluorogenic substrate for chymotrypsin-like activity (e.g., Suc-Leu-Leu-Val-Tyr-AMC)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 25 mM KCl, 10 mM NaCl, 1 mM MgCl2, 2 mM DTT

-

This compound or other test compounds dissolved in DMSO

-

Microplate reader capable of fluorescence detection (Excitation: ~350-380 nm, Emission: ~440-460 nm)

-

96-well black microplates

Procedure:

-

Prepare a stock solution of the fluorogenic substrate in DMSO.

-

Dilute the purified 20S proteasome in Assay Buffer to the desired concentration.

-

Prepare serial dilutions of this compound in Assay Buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

-

In a 96-well plate, add the diluted proteasome enzyme.

-

Add the serially diluted this compound or vehicle control (DMSO in Assay Buffer) to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding.

-

Initiate the reaction by adding the fluorogenic substrate to all wells.

-

Immediately begin monitoring the increase in fluorescence over time using a microplate reader at 37°C.

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).

-

Determine the percent inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Cell Viability Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)

-

96-well clear microplates

-

Microplate reader capable of measuring absorbance at ~570 nm

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of this compound or a vehicle control.

-

Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

-

After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium containing MTT.

-

Add the solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance of each well at ~570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the drug concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations: Signaling Pathways and Experimental Workflow

Signaling Pathway of this compound-Induced Apoptosis

Proteasome inhibition by this compound leads to the accumulation of ubiquitinated proteins, including key cell cycle regulators and tumor suppressors. One of the most critical consequences is the stabilization and accumulation of the p53 tumor suppressor protein. This, in turn, can trigger the intrinsic apoptotic pathway.

Caption: this compound-induced proteasome inhibition leads to apoptosis and autophagy.

Experimental Workflow for Assessing Proteasome Inhibition

The following diagram illustrates a typical workflow for evaluating a compound like this compound as a proteasome inhibitor.

Caption: Workflow for evaluating this compound as a proteasome inhibitor.

Conclusion

This compound represents a promising class of proteasome inhibitors with a well-defined mechanism of action. Its potent and selective covalent inhibition of the β5 subunit of the proteasome leads to the accumulation of regulatory proteins, triggering downstream signaling pathways that induce apoptosis and autophagy in cancer cells. The detailed quantitative data and experimental protocols provided in this guide offer a solid foundation for further research and development of this compound and its analogues as potential therapeutic agents. The provided visualizations of the signaling pathway and experimental workflow serve to further clarify the key concepts and processes involved in the study of this important molecule.

References

An In-depth Technical Guide to the Biosynthetic Gene Cluster for Glidobactin Production

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic gene cluster (BGC) responsible for the production of glidobactin, a potent proteasome inhibitor with significant potential in anticancer drug development. This document details the genetic organization, biosynthetic pathway, and methodologies for the study and manipulation of this important natural product.

Introduction to Glidobactin

Glidobactins are a family of acylated cyclic tripeptides that exhibit strong cytotoxic and antifungal activities. Their primary mode of action is the inhibition of the eukaryotic 20S proteasome, a key cellular machinery for protein degradation. This property makes glidobactins and their analogs attractive candidates for the development of novel cancer therapeutics. The core structure of glidobactin A, the most well-studied member of the family, features a 12-membered macrolactam ring. This ring is composed of two non-proteinogenic amino acids, erythro-4-hydroxy-L-lysine and 4(S)-amino-2(E)-pentenoic acid, and is further decorated with an L-threonine residue acylated with 2(E),4(E)-dodecadienoic acid.

The Glidobactin Biosynthetic Gene Cluster (BGC)

The biosynthesis of glidobactin is orchestrated by a dedicated set of genes organized in a biosynthetic gene cluster (BGC), designated as the glb cluster. This cluster was first identified in Burkholderia DSM7029 (also referred to as K481-B101 and [Polyangium] brachysporum). Homologous BGCs have also been found in other bacteria, such as Photorhabdus laumondii.

Genetic Organization of the glb Cluster

The glb BGC is comprised of eight genes, glbA through glbH, which encode the enzymes and regulatory proteins necessary for glidobactin biosynthesis. The functions of the individual gene products have been elucidated through a combination of bioinformatics, gene knockout studies, and heterologous expression.[1][2]

| Gene | Proposed Function |

| glbA | Transcriptional regulator |

| glbB | Lysine 4-hydroxylase |

| glbC | Hybrid Non-Ribosomal Peptide Synthetase-Polyketide Synthase (NRPS-PKS) |

| glbD | Transporter |

| glbE | MbtH-like protein, likely involved in NRPS stability or function |

| glbF | Non-Ribosomal Peptide Synthetase (NRPS) |

| glbG | Fatty acid desaturase/isomerase |

| glbH | Unknown function, potentially redundant or accessory |

The Biosynthetic Pathway of Glidobactin A

The assembly of glidobactin A is a multi-step process involving both non-ribosomal peptide synthesis and polyketide synthesis pathways. The proposed biosynthetic pathway is as follows:

-

Fatty Acid Tail Formation: The biosynthesis is initiated by the action of GlbG , which is proposed to convert dodecanoic acid into the 2(E),4(E)-dodecadienoic acid that forms the fatty acid tail of glidobactin A.

-

Acylation of the First Amino Acid: This activated fatty acid is then loaded onto the first module of the Non-Ribosomal Peptide Synthetase (NRPS) GlbF , where it acylates an L-threonine residue.

-

Hydroxylation of Lysine: In a parallel step, the enzyme GlbB , a lysine 4-hydroxylase, catalyzes the stereospecific hydroxylation of L-lysine to form erythro-4-hydroxy-L-lysine. This is a crucial and potentially rate-limiting step in the biosynthesis.

-

Peptide Chain Elongation: The hydroxylated lysine is then loaded onto the hybrid NRPS-PKS enzyme GlbC . The growing peptide chain is elongated through the sequential addition of amino acid and keto-acid building blocks, as dictated by the modular organization of GlbF and GlbC.

-

Cyclization and Release: The final step involves the intramolecular cyclization of the assembled peptide-polyketide chain, which is catalyzed by a thioesterase (TE) domain located at the C-terminus of GlbC. This releases the final glidobactin A molecule.

Caption: Proposed biosynthetic pathway of glidobactin A.

Quantitative Data on Glidobactin Production

While precise, high-titer production data for glidobactin A remains sparsely reported in publicly available literature, some studies have demonstrated the feasibility of enhancing its production through genetic engineering.

| Production Strain | Method | Reported Yield Improvement |

| Burkholderia DSM7029 (Native) | Not specified | Baseline |

| Escherichia coli (Heterologous) | Promoter exchange | 10-fold increase over native promoter in heterologous host |

Note: Absolute production titers (e.g., in mg/L) are not consistently reported in the reviewed literature. The "10-fold increase" is a relative improvement and the baseline production was not quantified.

At present, detailed kinetic data for the enzymes of the glidobactin BGC, such as Km, kcat, and Vmax, have not been published. Further biochemical characterization of these enzymes is required to fully understand the efficiency and rate-limiting steps of the biosynthetic pathway.

Experimental Protocols

Heterologous Expression of the Glidobactin BGC in E. coli

Heterologous expression of the glb cluster in a tractable host like E. coli is a powerful strategy for improving production, facilitating genetic manipulation, and producing novel analogs.

Objective: To produce glidobactin A in E. coli.

Materials:

-

Host Strain: E. coli BAP1 or E. coli Nissle 1917.

-

Expression Vectors: pET28a and pACYCDuet-1 are suitable for cloning and expressing parts of the BGC.

-

Gene Source: Genomic DNA from Burkholderia DSM7029.

-

Culture Medium: Luria-Bertani (LB) broth for initial growth, and a suitable production medium such as Terrific Broth (TB) or a defined minimal medium.

-

Inducer: L-arabinose for the PBAD promoter.

-

Antibiotics: For plasmid maintenance (e.g., kanamycin, chloramphenicol).

Methodology:

-

Cloning of the glb BGC:

-

The glb gene cluster is amplified from the genomic DNA of Burkholderia DSM7029 using high-fidelity DNA polymerase. Due to the size of the cluster, it is often cloned in segments.

-

For a two-plasmid system, glbBC can be cloned into pET28a, and glbDEFGH can be cloned into pACYCDuet-1.

-

The native promoter can be replaced with an inducible promoter, such as the arabinose-inducible PBAD promoter, to allow for controlled expression.

-

-

Transformation of E. coli :

-

The constructed plasmids are transformed into a suitable E. coli host strain.

-

-

Culture and Induction:

-

A single colony of the transformed E. coli is used to inoculate a starter culture in LB medium with appropriate antibiotics and grown overnight.

-

The starter culture is then used to inoculate the production medium.

-

The culture is grown at 37°C with shaking until it reaches an OD600 of 0.6-0.8.

-

Gene expression is induced by the addition of L-arabinose to a final concentration of 0.1-1 mM.

-

The culture is then incubated at a lower temperature (e.g., 18-25°C) for 48-72 hours to allow for protein expression and glidobactin production.

-

-

Extraction and Analysis:

-

The culture broth is centrifuged to separate the cells from the supernatant.

-

Glidobactin A is extracted from the supernatant using a solid-phase extraction (SPE) column (e.g., Oasis HLB) or with an organic solvent like ethyl acetate.

-

The extracted material is analyzed by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to detect and quantify glidobactin A.

-

Caption: Workflow for heterologous expression of glidobactin.

Purification of Glidobactin A

Objective: To purify glidobactin A from culture supernatant.

Methodology:

-

Crude Extraction: As described in the heterologous expression protocol, glidobactin A is first extracted from the culture supernatant.

-

HPLC Purification:

-

The crude extract is dissolved in a suitable solvent (e.g., methanol) and subjected to preparative reverse-phase HPLC (RP-HPLC).

-

A C18 column is typically used for the separation.

-

A gradient of water and acetonitrile (both often containing 0.1% formic acid) is used to elute the compounds. A typical gradient might be a linear increase from 20% to 100% acetonitrile over 40-60 minutes.

-

Fractions are collected and analyzed by analytical HPLC-MS to identify those containing pure glidobactin A.

-

The pure fractions are pooled and the solvent is removed under vacuum to yield pure glidobactin A.

-

Regulation of the Glidobactin BGC

The glbA gene in the cluster is annotated as a transcriptional regulator. However, the specific signaling pathways and molecular mechanisms by which GlbA controls the expression of the glb BGC are not yet well understood. It is hypothesized that GlbA may act as a transcriptional activator or repressor, potentially responding to specific environmental cues or metabolic signals within the cell. Further research, such as DNA-binding assays and transcriptomic analysis, is needed to elucidate the regulatory network governing glidobactin production.

Caption: Hypothetical regulatory pathway of the glb cluster by GlbA.

Conclusion and Future Perspectives

The glidobactin biosynthetic gene cluster represents a fascinating example of microbial natural product biosynthesis. While significant progress has been made in identifying the genes and elucidating the biosynthetic pathway, further research is needed to fully harness its potential. Key areas for future investigation include:

-

Detailed biochemical characterization of the Glb enzymes: Determining the kinetic parameters of these enzymes will provide a deeper understanding of the biosynthesis and enable rational engineering for improved production.

-

Elucidation of the regulatory network: Understanding how the expression of the glb cluster is controlled will be crucial for optimizing production titers.

-

Biosynthetic engineering: The modular nature of the NRPS and PKS enzymes provides an excellent platform for combinatorial biosynthesis to generate novel glidobactin analogs with potentially improved therapeutic properties.

This technical guide provides a solid foundation for researchers and drug development professionals to engage with the exciting field of glidobactin biosynthesis and its potential applications in medicine.

References

Natural Producers of Glidobactin D in Soil Bacteria: A Technical Guide

Executive Summary

Glidobactin D, a potent proteasome inhibitor with significant therapeutic potential, belongs to a family of cyclic acyldepsipeptides produced by various soil-dwelling bacteria. Originally isolated from the myxobacterium Polyangium brachysporum (later reclassified as Schlegelella brevitalea), the biosynthesis of glidobactins is orchestrated by a complex non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) machinery. The genetic blueprint for glidobactin production is often found in a biosynthetic gene cluster (BGC) that is silent under standard laboratory conditions, necessitating specific cultivation strategies or heterologous expression for its activation. This technical guide provides an in-depth overview of the natural producers of this compound, quantitative production data, detailed experimental protocols for cultivation and purification, and a visualization of the biosynthetic pathway.

Natural Producers of this compound

The primary natural producers of glidobactins, including this compound, are found within two main genera of soil bacteria:

-

Schlegelella brevitalea (Strain K481-B101 / DSM 7029): This soil bacterium, initially identified as Polyangium brachysporum, is the original source from which glidobactins were discovered.[1] It remains a key organism for the production of these compounds.

-

Photorhabdus species: Several species within this genus of entomopathogenic bacteria have been identified as producers of glidobactin-like natural products (GLNPs). These include:

In addition to these native producers, homologous BGCs have been identified in Burkholderia pseudomallei and an inactivated cluster in Burkholderia mallei, suggesting a broader distribution of the genetic potential for glidobactin synthesis.[1]

Quantitative Production of Glidobactin A

Obtaining high titers of glidobactins often requires optimization of fermentation conditions or heterologous expression of the BGC. The following table summarizes reported production yields for Glidobactin A, the most well-studied member of the family.

| Producing Organism | Host Type | Production Titer (mg/L) | Key Cultivation Strategy |

| Polyangium brachysporum K481-B101 | Native Producer | 1860 | Fed-batch fermentation with a stepped glucose feeding protocol. |

| Xenorhabdus doucetiae | Heterologous Host | 177 | Expression of the P. luminescens BGC. |

| Escherichia coli Nissle | Heterologous Host | >10-fold increase* | Promoter exchange for the Burkholderia DSM7029 BGC. |

*The baseline and final absolute yields were not specified in the referenced abstract.

Experimental Protocols

Cultivation of Schlegelella brevitalea K481-B101 for Glidobactin Production

This protocol is based on methodologies that have been shown to enhance glidobactin production.

a) Media Preparation (CY Medium):

-

Casitone: 3 g/L

-

Yeast Extract: 1 g/L

-

CaCl₂: 1.36 g/L

-

Adjust pH to 7.2 before autoclaving.

b) Seed Culture Preparation:

-

Inoculate a single colony of S. brevitalea K481-B101 from a fresh agar plate into a 50 mL flask containing 10 mL of CY medium.

-

Incubate at 25°C for 48 hours with shaking at 200 rpm.

c) Production Scale Fermentation (Optimized Fed-Batch):

-

Inoculate a 1 L fermenter containing 600 mL of optimized production medium (composition often proprietary but typically includes a nitrogen source, phosphate, and trace elements) with the seed culture.

-

Maintain the temperature at 28°C and dissolved oxygen above 20%.

-

Implement a stepped glucose feeding protocol, adding concentrated glucose solution at regular intervals to maintain a low but steady glucose concentration, thereby avoiding catabolite repression and maximizing production over a period of 144 hours.

Heterologous Expression of the Glidobactin BGC in E. coli

This protocol provides a general workflow for the heterologous expression of the glidobactin gene cluster.

a) Vector and Host Strain Selection:

-

Host Strain: E. coli BAP1 or E. coli Nissle 1917 are suitable hosts.

-

Expression Vector: A BAC (Bacterial Artificial Chromosome) or a high-copy plasmid compatible with E. coli can be used to clone the large (~25 kb) glb gene cluster.

-

Promoter: An inducible promoter, such as the arabinose-inducible PBAD promoter, allows for controlled expression.

b) Cloning and Transformation:

-

Amplify the glb gene cluster from the genomic DNA of S. brevitalea K481-B101 using high-fidelity PCR.

-

Assemble the gene cluster into the expression vector using techniques such as Gibson assembly or TAR (Transformation-Associated Recombination) cloning.

-

Transform the resulting plasmid into the chosen E. coli host strain.

c) Expression and Cultivation:

-

Inoculate a single colony of the transformed E. coli into 5 mL of LB medium with appropriate antibiotics and grow overnight at 37°C.

-

The next day, inoculate 1 L of LB medium with the overnight culture and grow at 37°C to an OD₆₀₀ of 0.6-0.8.

-

Induce expression by adding the appropriate inducer (e.g., 1 mM IPTG or 0.2% L-arabinose) and incubate at a lower temperature (e.g., 18-22°C) for 48-72 hours.

Extraction and Purification of this compound

This protocol outlines a general procedure for the isolation of glidobactins from culture broth.

-

Cell Removal: Centrifuge the culture broth at 8,000 x g for 20 minutes to pellet the cells.

-

Solid Phase Extraction (SPE):

-

Load the supernatant onto a solid-phase extraction column (e.g., Oasis HLB).

-

Wash the column with 5% methanol in water to remove salts and polar impurities.

-

Elute the glidobactins with 100% methanol.

-

-

Solvent Evaporation: Remove the methanol from the eluate under reduced pressure using a rotary evaporator.

-

High-Performance Liquid Chromatography (HPLC):

-

Redissolve the dried extract in a small volume of methanol.

-

Purify this compound using reverse-phase HPLC (e.g., C18 column) with a water/acetonitrile gradient containing 0.1% formic acid.

-

Monitor the elution profile at 210 nm and 254 nm.

-

-

Purity Analysis: Confirm the purity and identity of the isolated this compound using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Biosynthesis and Signaling Pathways

The biosynthesis of this compound is governed by the glb gene cluster, which encodes a series of enzymes that function as an assembly line. While the specific signaling cascades that regulate the expression of this cluster are not fully elucidated, the functions of the core biosynthetic genes provide a clear logical pathway for the synthesis of the molecule.

Glidobactin Biosynthetic Gene Cluster (glb)

The glb gene cluster from S. brevitalea K481-B101 consists of several key genes:

-

glbA: Putative regulator, likely involved in controlling the expression of the BGC.

-

glbB: Encodes a lysine 4-hydroxylase, responsible for the hydroxylation of L-lysine, a key precursor.

-

glbC: A hybrid NRPS-PKS enzyme that incorporates amino acid and keto-acid units.

-

glbD: A putative transporter for the export of the final product.

-

glbE: An MbtH-like protein, often associated with NRPS function.

-

glbF: An NRPS enzyme responsible for activating and incorporating amino acid precursors.

-

glbG: Involved in the formation of the fatty acid side chain.

-

glbH: Function is not fully resolved but may play a role in biosynthesis.

Visualized Biosynthetic Workflow

The following diagram illustrates the logical workflow of Glidobactin biosynthesis based on the functions of the enzymes encoded by the glb gene cluster.

Caption: Logical workflow of this compound biosynthesis.

Experimental Workflow for Production and Analysis

The following diagram outlines a typical experimental workflow from bacterial culture to the identification of this compound.

Caption: Experimental workflow for this compound production.

Conclusion

The production of this compound from soil bacteria presents both opportunities and challenges. While native producers like S. brevitalea can achieve high titers under optimized conditions, the silent nature of the BGC in many strains necessitates advanced fermentation strategies or the use of heterologous expression systems. The detailed protocols and biosynthetic insights provided in this guide offer a comprehensive resource for researchers aiming to harness these microbial cell factories for the production of this promising therapeutic agent. Further research into the regulatory networks governing glidobactin biosynthesis may unlock even greater production potential and facilitate the generation of novel analogs for drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Heterorhabditis and Photorhabdus Symbiosis: A Natural Mine of Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Heterologous expression of a Photorhabdus luminescens syrbactin-like gene cluster results in production of the potent proteasome inhibitor glidobactin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Activation, Structure, Biosynthesis and Bioactivity of Glidobactin‐like Proteasome Inhibitors from Photorhabdus laumondii - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Production of Cytotoxic Glidobactins/Luminmycins by Photorhabdus asymbiotica in Liquid Media and Live Crickets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. biorxiv.org [biorxiv.org]

The Architecture of Inhibition: A Technical Guide to the Chemical Synthesis of the Glidobactin Core

For: Researchers, scientists, and drug development professionals in oncology and medicinal chemistry.

Abstract

The glidobactins, and their close relatives the cepafungins, are a class of potent natural product inhibitors of the 20S proteasome, a critical target in cancer therapy. Their unique 12-membered macrocyclic core, containing non-proteinogenic amino acids, presents a significant synthetic challenge and a compelling scaffold for therapeutic development. This guide provides an in-depth technical overview of the key chemical strategies developed to construct this core structure. We present a comparative analysis of a seminal total synthesis and a modern chemoenzymatic approach, detailing retrosynthetic logic, key transformations, and quantitative performance. This document is intended to serve as a comprehensive resource, complete with detailed experimental protocols for pivotal reactions and workflow visualizations to aid in the design of next-generation proteasome inhibitors.

Introduction: The Glidobactin Scaffold

Glidobactin A and Cepafungin I are macrolactams that have garnered significant interest for their potent antitumor activity.[1] This activity stems from their ability to covalently inhibit multiple catalytic subunits of the 20S proteasome, a mechanism analogous to clinically approved drugs like Bortezomib.[2] The shared core structure, a 12-membered diamide ring named "glidobamine," is constructed from two unusual amino acids: (4S)-amino-2(E)-pentenoic acid and (3S,4S)-4-hydroxylysine.[1]

The primary hurdles in the total synthesis of the glidobactin core are twofold:

-

Stereoselective synthesis of the non-proteinogenic amino acid building blocks, particularly the densely functionalized (3S,4S)-4-hydroxylysine.

-

Efficient macrocyclization to form the 12-membered ring, a process that is often low-yielding and competes with undesirable lactonization of the hydroxylysine fragment.[1]

This guide will dissect two landmark approaches that have successfully navigated these challenges.

Retrosynthetic Analysis

A general retrosynthetic strategy for the glidobactin core involves disconnecting the two amide bonds of the macrocycle. This reveals a linear peptide precursor composed of the key amino acid fragments. A crucial decision in the synthetic design is the point of macrocyclization, which significantly impacts the efficiency of the ring-closing step. The diagram below illustrates the primary disconnection approach.

Caption: General retrosynthetic analysis of the glidobactin core structure.

Synthetic Strategies and Key Experiments

We will now compare two distinct and effective syntheses: the classic total synthesis of Glidobactin A by Baldwin and colleagues (1992) and the more recent, highly efficient chemoenzymatic synthesis of the related Cepafungin I by Renata and colleagues (2020).

Strategy 1: Baldwin's Total Synthesis of Glidobactin A (1992)

This early synthesis established a viable, albeit lengthy, route to the natural product and provided critical insights into the challenges of the macrocyclization step.

The forward synthesis involves the independent preparation of the two key amino acid fragments, followed by their coupling and subsequent macrocyclization. The synthesis of the crucial hydroxylysine derivative began from L-malic acid, requiring numerous steps to install the correct stereochemistry.

Caption: Simplified workflow for the total synthesis of Glidobactin A by Baldwin et al.

The most challenging step was the ring closure. Baldwin's group investigated several methods and found that activating the carboxylic acid of the linear precursor as a pentafluorophenyl (PFP) ester was moderately successful. The reaction must be performed under high-dilution conditions to favor the intramolecular reaction over intermolecular polymerization.

Representative Protocol (Based on Baldwin et al.[1]): To a solution of the linear peptide precursor bearing a C-terminal pentafluorophenyl ester and a free amine on the lysine sidechain in a suitable high-boiling solvent (e.g., dioxane or DMF), is heated to 95 °C under an inert atmosphere. The reaction is maintained at high dilution (concentration approx. 0.001 M) by the slow addition of the precursor solution to the heated solvent over several hours. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by silica gel chromatography to yield the protected macrocycle.

Strategy 2: Renata's Chemoenzymatic Synthesis of Cepafungin I (2020)

This modern approach significantly improves the efficiency of the synthesis by using a biocatalytic C-H oxidation to rapidly install the key hydroxyl group on the lysine precursor, avoiding a long stereoselective synthesis.

The synthesis starts from L-lysine and employs an engineered cytochrome P450 enzyme to perform a regio- and stereoselective hydroxylation. This key intermediate is then elaborated to the linear precursor for a highly efficient macrocyclization.

Caption: Simplified workflow for the chemoenzymatic synthesis of Cepafungin I.

This synthesis employed a modern peptide coupling reagent, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMMT), for the macrocyclization. This reagent proved highly effective, affording the desired 12-membered ring in excellent yield without the need for high-temperature or active ester preparation.

Representative Protocol (Based on Renata et al.): To a solution of the seco-acid (linear peptide precursor) in an appropriate solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF) at 0 °C, is added DMTMMT and a non-nucleophilic base (e.g., N-methylmorpholine). The reaction mixture is stirred and allowed to warm to room temperature over several hours. The reaction progress is monitored by LC-MS. Upon completion, the reaction is quenched, and the product is extracted. The combined organic layers are dried and concentrated under reduced pressure. The resulting crude product is then purified by flash column chromatography to yield the pure macrocycle.

Quantitative Data Summary

The chemoenzymatic strategy represents a significant advancement in efficiency, as summarized in the table below.

| Parameter | Baldwin Synthesis (Glidobactin A) | Renata Chemoenzymatic Synthesis (Cepafungin I) |

| Starting Material (Hydroxylysine) | L-Malic Acid | L-Lysine |

| Key Step (Hydroxylation) | Multi-step chemical synthesis | Single-step enzymatic C-H oxidation |

| Longest Linear Sequence | 21 steps (for hydroxylated core) | 9 steps |

| Overall Yield | Not reported, but likely <1% | ~7.9% |

| Macrocyclization Reagent | Pentafluorophenyl (PFP) ester | DMTMMT |

| Macrocyclization Yield | 26-39%[1] | ~60% (NMR Yield) |

| Scalability | Challenging | Demonstrated gram-scale synthesis of intermediates |

Conclusion

The synthesis of the glidobactin core structure has evolved from a formidable challenge into a tractable process amenable to medicinal chemistry exploration. Early work by Baldwin and others successfully conquered the core structure, highlighting the critical nature of the macrocyclization step. More recently, the chemoenzymatic approach developed by Renata's group provides a highly efficient, scalable, and modular route to this important pharmacophore. This modern strategy, by leveraging biocatalysis to solve a key stereochemical problem, opens the door for the rapid generation of analogues and advanced probes to further investigate the therapeutic potential of this remarkable class of proteasome inhibitors.

References

The Aliphatic Tail: A Critical Determinant of Glidobactin's Bioactivity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Glidobactins, a class of cyclic acyl-depsipeptides, have emerged as potent inhibitors of the eukaryotic proteasome, a key target in cancer therapy. Their unique mechanism of action and significant cytotoxicity against various cancer cell lines have spurred considerable interest in their development as next-generation anticancer agents. Central to their potent bioactivity is the presence of an aliphatic tail, a fatty acid-like moiety whose structure profoundly influences the molecule's inhibitory capacity. This technical guide delves into the critical role of the aliphatic tail in the bioactivity of glidobactin and its close analog, cepafungin, providing a comprehensive overview of structure-activity relationships, experimental methodologies, and the underlying molecular interactions.

Structure-Activity Relationship: The Influence of the Aliphatic Tail

The bioactivity of glidobactins is intrinsically linked to their chemical structure, with the aliphatic tail playing a pivotal role in modulating their potency as proteasome inhibitors. Glidobactin A and cepafungin I, two of the most studied members of this class, differ only in the structure of their aliphatic tails, yet exhibit distinct inhibitory profiles.[1] Structure-activity relationship (SAR) studies have systematically explored modifications to this tail, revealing key determinants for potent bioactivity. These studies have demonstrated that the length, degree of unsaturation, and terminal branching of the aliphatic chain are critical for optimal interaction with the proteasome.

Quantitative Analysis of Aliphatic Tail Modifications

The following tables summarize the quantitative data from SAR studies on cepafungin analogs, illustrating the impact of aliphatic tail modifications on proteasome inhibition and cellular cytotoxicity.

Table 1: In Vitro Proteasome Inhibitory Activity of Cepafungin I and Analogs

| Compound | Aliphatic Tail Modification | β5 (Chymotrypsin-like) IC50 (nM) | β2 (Trypsin-like) IC50 (nM) |

| Cepafungin I | 11-methyl-dodeca-2,4-dienoyl | 4 | 24 |

| Glidobactin A | (Z,Z)-dodeca-2,4-dienoyl | 19 | - |

| Phenyl Cepafungin | Phenyl-undeca-2,4-dienoyl | 0.55 | 11 |

| Cyclohexyl Cepafungin | Cyclohexyl-undeca-2,4-dienoyl | 4.1 | 22 |

| Saturated Cepafungin | 11-methyl-dodecanoyl | 8.8 | 65 |

Data compiled from "Comprehensive Structure–Activity Relationship Studies of Cepafungin Enabled by Biocatalytic C–H Oxidations".

Table 2: Cytotoxicity of Cepafungin I and Analogs against Multiple Myeloma Cell Lines

| Compound | RPMI-8226 EC50 (nM) | MM.1S EC50 (nM) |

| Cepafungin I | 10 | 11 |

| Glidobactin A | 25 | 30 |

| Phenyl Cepafungin | 4.5 | 5.2 |

| Cyclohexyl Cepafungin | 9.8 | 10 |

| Saturated Cepafungin | 22 | 28 |

Data compiled from "Comprehensive Structure–Activity Relationship Studies of Cepafungin Enabled by Biocatalytic C–H Oxidations".

These data clearly indicate that modifications to the aliphatic tail can significantly enhance bioactivity. For instance, the introduction of a terminal phenyl group in "Phenyl Cepafungin" leads to a nearly 7-fold increase in β5 subunit inhibitory activity compared to the natural product, cepafungin I.[2] Conversely, saturation of the diene in the tail of "Saturated Cepafungin" results in a decrease in both proteasome inhibition and cytotoxicity, highlighting the importance of the tail's rigidity and conformation.

Experimental Protocols

The synthesis of glidobactin analogs and the evaluation of their bioactivity involve a series of precise experimental procedures. The following sections provide an overview of the key methodologies.

Synthesis of Cepafungin Analogs with Modified Aliphatic Tails

The synthesis of cepafungin analogs with diverse aliphatic tails is a key step in SAR studies. A representative chemoenzymatic approach is summarized below.[3]

1. Preparation of the Macrocyclic Core:

- The synthesis begins with the construction of the 12-membered macrolactam core, a common feature of the syrbactin family.

- A key step involves the enzymatic hydroxylation of L-lysine to produce (2S,4S)-4-hydroxylysine, a crucial building block. The enzyme GlbB, a lysine 4-hydroxylase from the glidobactin biosynthetic gene cluster, is often employed for this highly selective transformation.[3]

- The hydroxylated lysine is then elaborated through a series of peptide couplings and a final macolactamization step to yield the core structure.

2. Acylation of the N-terminus:

- The free N-terminus of the macrocyclic core is then acylated with a variety of carboxylic acids corresponding to the desired aliphatic tails.

- Standard peptide coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are used to facilitate the amide bond formation.

- This modular approach allows for the facile introduction of a wide range of aliphatic tails, including those with different lengths, degrees of unsaturation, and terminal functionalities.

Proteasome Inhibition Assay

The inhibitory activity of glidobactin analogs against the different catalytic subunits of the proteasome is typically determined using a fluorogenic substrate assay.

1. Enzyme and Substrate Preparation:

- Purified human or yeast 20S proteasome is used as the enzyme source.

- Fluorogenic substrates specific for each catalytic subunit are prepared. For example, Suc-LLVY-AMC for the β5 (chymotrypsin-like) subunit, Boc-LRR-AMC for the β2 (trypsin-like) subunit, and Z-LLE-AMC for the β1 (caspase-like) subunit.

2. Assay Procedure:

- The proteasome is incubated with varying concentrations of the glidobactin analog in an appropriate assay buffer for a defined period to allow for inhibitor binding.

- The fluorogenic substrate is then added to the mixture.

- The rate of substrate cleavage is monitored by measuring the increase in fluorescence over time using a microplate reader.

3. Data Analysis:

- The initial rates of reaction are plotted against the inhibitor concentration.

- The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by fitting the data to a suitable dose-response curve.

Cell Viability Assay (MTT Assay)

The cytotoxicity of glidobactin analogs against cancer cell lines is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4][5][6]

1. Cell Culture and Treatment:

- Cancer cell lines (e.g., RPMI-8226, MM.1S) are seeded in 96-well plates and allowed to adhere overnight.

- The cells are then treated with a serial dilution of the glidobactin analog for a specified period (e.g., 72 hours).

2. MTT Incubation:

- An MTT solution is added to each well and the plates are incubated for a further 2-4 hours. During this time, viable cells with active metabolism reduce the yellow MTT to a purple formazan product.[4]

3. Solubilization and Absorbance Measurement:

- A solubilization solution (e.g., DMSO or a solution of SDS in dilute HCl) is added to dissolve the formazan crystals.

- The absorbance of the resulting purple solution is measured at a wavelength of approximately 570 nm using a microplate reader.[4]

4. Data Analysis:

- The absorbance values are normalized to the untreated control to determine the percentage of cell viability.

- The EC50 value, the concentration of the compound that reduces cell viability by 50%, is calculated from the dose-response curve.

Signaling Pathways and Experimental Workflows

The potent anticancer activity of glidobactins stems from their ability to inhibit the proteasome, a central regulator of cellular protein homeostasis. This inhibition triggers a cascade of downstream signaling events, ultimately leading to cell cycle arrest and apoptosis.

Glidobactin-Induced Signaling Pathway

Glidobactin A-mediated proteasome inhibition leads to the accumulation of ubiquitinated proteins, including the tumor suppressor protein p53.[7] This stabilization of p53 can, in turn, influence downstream signaling pathways, such as the Akt/PKB pathway, which is involved in cell survival and proliferation.[7]

Caption: Glidobactin A inhibits the proteasome, leading to p53 accumulation and apoptosis.

Experimental Workflow for Proteasome Inhibition Assay

The following diagram illustrates the typical workflow for assessing the inhibitory potential of a glidobactin analog against the proteasome.

Caption: Workflow for determining the IC50 of a glidobactin analog.

Conclusion

The aliphatic tail of glidobactin is a key structural feature that dictates its bioactivity as a proteasome inhibitor. SAR studies have unequivocally demonstrated that the length, saturation, and terminal functionality of this tail are critical for potent and selective inhibition of the proteasome's catalytic subunits. The modular nature of glidobactin's synthesis allows for the systematic modification of the aliphatic tail, enabling the optimization of its pharmacological properties. The insights gained from these studies are invaluable for the rational design of novel glidobactin-based anticancer agents with improved efficacy and selectivity. As research in this area continues, a deeper understanding of the intricate interactions between the aliphatic tail and the proteasome will undoubtedly pave the way for the development of the next generation of proteasome inhibitors for the treatment of cancer.

References

- 1. Structures of cepafungins I, II and III - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Comprehensive Structure–Activity Relationship Studies of Cepafungin Enabled by Biocatalytic C–H Oxidations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Syrbactin class proteasome inhibitor-induced apoptosis and autophagy occurs in association with p53 accumulation and Akt/PKB activation in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

Glidobactin D: A Technical Guide to a Novel Proteasome Inhibitor for Anticancer Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Glidobactin D and the broader family of glidobactin-like natural products (GLNPs) as potential anticancer agents. The information presented is intended for researchers, scientists, and professionals involved in drug development, offering a consolidated resource on the mechanism of action, structure-activity relationships, and experimental data related to these promising compounds.

Core Concepts: The Anticancer Potential of this compound

This compound belongs to a class of macrocyclic peptides known as glidobactins, which have garnered significant interest in oncology research due to their potent and selective inhibition of the proteasome. The ubiquitin-proteasome system is a critical cellular machinery responsible for the degradation of a majority of intracellular proteins, playing a pivotal role in the regulation of essential cellular processes such as cell cycle progression, apoptosis, and signal transduction. Dysregulation of this system is a hallmark of many cancers, making the proteasome an attractive target for therapeutic intervention.

Glidobactins, including this compound, are considered promising candidates for anticancer drug development due to their demonstrated cytotoxicity against a variety of human cancer cell lines.[1] Their mechanism of action, detailed in the following sections, offers a clear rationale for their therapeutic potential.

Mechanism of Action: Covalent Inhibition of the 20S Proteasome

The primary molecular target of glidobactins is the 20S proteasome core particle, the catalytic core of the ubiquitin-proteasome system.[2] Glidobactins function as irreversible covalent inhibitors. The key structural feature responsible for this activity is an α,β-unsaturated carbonyl group within their 12-membered macrolactam ring.[1][3]

The inhibition occurs through a Michael-type 1,4-addition reaction. The hydroxyl group of the N-terminal threonine residue (Thr1) in the active site of the proteasome's catalytic β-subunits acts as a nucleophile, attacking the electrophilic double bond of the glidobactin molecule. This results in the formation of a stable, covalent ether bond, leading to the irreversible inactivation of the proteasome.[1][3]

Glidobactins exhibit selectivity for the different catalytic activities of the proteasome. They primarily inhibit the chymotrypsin-like (ChTL) activity associated with the β5 subunit and, to a lesser extent, the trypsin-like (TL) activity of the β2 subunit. The caspase-like (CL) activity of the β1 subunit is generally not affected.[1][3]

Figure 1: Mechanism of 20S proteasome inhibition by this compound.

Structure-Activity Relationships

The biological activity of glidobactin-like natural products is intrinsically linked to their chemical structure. The 12-membered macrolactam ring containing the reactive α,β-unsaturated carbonyl moiety is indispensable for their proteasome inhibitory activity.[2]

Another critical determinant of potency is the aliphatic tail. Variations in the length and degree of unsaturation of this side chain significantly influence the inhibitory activity. For instance, the presence of terminal methyl branching in Cepafungin I results in a five-fold lower IC50 value for ChTL inhibition (4 nM) compared to Glidobactin A (19 nM), highlighting the importance of the aliphatic tail's structure for optimal interaction with the proteasome's active site.[2]

Quantitative Data on Glidobactin Activity

The following tables summarize the available quantitative data for various glidobactin-like compounds, providing a comparative view of their potency. While specific data for this compound is limited in the reviewed literature, the data for its close analogs offer valuable insights into the potential efficacy of this compound class.

Table 1: Proteasome Inhibitory Activity of Glidobactin Analogs

| Compound | Target | IC50 (nM) | Source |

| Glidobactin A | Chymotrypsin-like (yeast) | 19 | [2] |

| Cepafungin I | Chymotrypsin-like (yeast) | 4 | [2] |

| Compound 3 | Chymotrypsin-like (yeast) | 27 | [2] |

| Compound 4 | Chymotrypsin-like (yeast) | 73 | [2] |

| Compound 5 | Chymotrypsin-like (yeast) | 107 | [2] |

| Luminmycin D | Proteasome | 380 | [4] |

Table 2: Cytotoxicity of Glidobactin Analogs Against Cancer Cells

| Compound | Cell Line | IC50 (µM) | Source |

| Luminmycin D | Human Pancreatic Cancer | 0.11 | [4] |

| Glidobactin C | Human Breast Cancer | Potent Activity | [5] |

Experimental Protocols

This section outlines the general methodologies for the production, extraction, and biological evaluation of glidobactins, based on published procedures.

Production and Extraction of Glidobactins

Glidobactins can be produced by fermentation of bacterial strains such as Photorhabdus asymbiotica.

A. Fermentation:

-

Prepare starter cultures of the bacterium in a suitable medium (e.g., Tryptic Soy Broth) and grow at room temperature with shaking for approximately 12 hours.[4]

-

Inoculate a larger volume of a defined production medium with the starter culture.[4]

-

Incubate the production culture for an extended period (e.g., 1 week) at 25°C with shaking.[4]

B. Extraction and Purification:

-

Extract the culture broth three times with an equal volume of ethyl acetate.[4]

-

Combine the organic layers and evaporate the solvent under reduced pressure to obtain a crude extract.[4]

-

Subject the crude extract to fractionation using flash chromatography on a silica column with a suitable gradient (e.g., hexane-CH₂Cl₂-MeOH).[4]

-

Further purify the bioactive fractions by reverse-phase High-Performance Liquid Chromatography (HPLC) on a C18 column using a methanol-water gradient to isolate the individual glidobactin compounds.[4]

Figure 2: General workflow for the extraction and purification of glidobactins.

In Vitro Proteasome Inhibition Assay

The inhibitory potential of glidobactins against the proteasome's catalytic subunits can be assessed using fluorogenic substrates.

-

Purify the 20S proteasome from a suitable source (e.g., yeast or human cells).

-

Prepare a reaction buffer (e.g., 20 mM Tris-HCl, pH 7.5).

-

Add the purified proteasome to the buffer.

-

Incubate the proteasome with varying concentrations of the glidobactin compound for a defined period (e.g., 30 minutes) at 37°C to allow for binding.

-

Initiate the reaction by adding a fluorogenic substrate specific for the desired activity (e.g., Suc-LLVY-AMC for chymotrypsin-like activity).

-

Monitor the release of the fluorescent product (e.g., AMC) over time using a fluorescence plate reader.

-

Calculate the rate of substrate cleavage and determine the IC50 value by plotting the percentage of residual activity against the logarithm of the inhibitor concentration.

Cell Viability (Cytotoxicity) Assay

The anticancer effect of glidobactins can be determined by assessing their ability to reduce the viability of cancer cell lines.

-

Seed cancer cells (e.g., human pancreatic or breast cancer cell lines) in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the glidobactin compound for a specified duration (e.g., 48 or 72 hours).

-

Add a viability reagent (e.g., MTT, resazurin, or a reagent for ATP measurement like CellTiter-Glo).

-

Incubate according to the manufacturer's instructions.

-

Measure the signal (absorbance or fluorescence/luminescence) using a plate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Downstream Signaling and Therapeutic Implications

By inhibiting the proteasome, this compound can modulate numerous downstream signaling pathways that are critical for cancer cell survival and proliferation. Proteasome inhibition leads to the accumulation of ubiquitinated proteins, including key regulatory proteins such as tumor suppressors (e.g., p53) and inhibitors of critical oncogenic pathways (e.g., IκBα, an inhibitor of NF-κB).

The accumulation of these proteins can trigger a cascade of events, including:

-

Cell Cycle Arrest: Accumulation of cyclin-dependent kinase inhibitors (e.g., p21, p27) halts the progression of the cell cycle.

-

Induction of Apoptosis: The buildup of pro-apoptotic proteins (e.g., Bax, Noxa) and the stabilization of p53 can initiate programmed cell death.

-

Inhibition of NF-κB Signaling: Stabilization of IκBα prevents the activation of the NF-κB pathway, which is constitutively active in many cancers and promotes cell survival, proliferation, and inflammation.

-

ER Stress and the Unfolded Protein Response (UPR): The accumulation of misfolded proteins in the endoplasmic reticulum triggers the UPR, which, if prolonged, can lead to apoptosis.

Figure 3: Downstream signaling consequences of this compound-mediated proteasome inhibition.

Conclusion and Future Directions

This compound and its analogs represent a compelling class of natural products with significant potential for development as anticancer therapeutics. Their well-defined mechanism of action as potent and selective proteasome inhibitors provides a strong foundation for further investigation.

Future research should focus on:

-

A comprehensive evaluation of this compound's cytotoxicity against a broad panel of cancer cell lines.

-

In-depth studies to elucidate the specific downstream signaling pathways modulated by this compound in different cancer contexts.

-

Preclinical in vivo studies to assess the efficacy, pharmacokinetics, and safety profile of this compound in relevant animal models of cancer.

-

The generation of novel, optimized analogs through synthetic chemistry and biosynthetic engineering to enhance potency, selectivity, and drug-like properties.

The continued exploration of the glidobactin family holds the promise of delivering a new generation of proteasome inhibitors for the treatment of cancer.

References

- 1. Activation, Structure, Biosynthesis and Bioactivity of Glidobactin‐like Proteasome Inhibitors from Photorhabdus laumondii - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Production of Cytotoxic Glidobactins/Luminmycins by Photorhabdus asymbiotica in Liquid Media and Live Crickets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Item - Competitive Metabolite Profiling of Natural Products Reveals Subunit Specific Inhibitors of the 20S Proteasome - American Chemical Society - Figshare [acs.figshare.com]

In-depth Technical Guide: Cytotoxicity of Glidobactin D Against Human Cancer Cells

Disclaimer: Publicly available scientific literature lacks specific quantitative cytotoxicity data and detailed experimental protocols for Glidobactin D. Therefore, this guide utilizes data for its close and potent analog, Glidobactin A , as a representative of the glidobactin family of proteasome inhibitors. The information presented herein is intended to provide a comprehensive overview of the cytotoxic mechanisms and experimental approaches relevant to this class of compounds for researchers, scientists, and drug development professionals.

Introduction

Glidobactins are a family of cyclic peptide natural products that have garnered significant interest in oncology research due to their potent antitumor activities. These compounds function as irreversible inhibitors of the 20S proteasome, a critical cellular machine responsible for protein degradation. By disrupting the ubiquitin-proteasome system, glidobactins can induce cell cycle arrest and apoptosis in cancer cells, making them promising candidates for novel anticancer therapies. This technical guide focuses on the cytotoxic properties of the glidobactin family, with a specific emphasis on the data available for Glidobactin A, to inform future research and development of this compound and related analogs.

Quantitative Cytotoxicity Data

The following table summarizes the 50% inhibitory concentration (IC50) values for Glidobactin A in various human cancer cell lines, demonstrating its potent cytotoxic effects.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MM1.S | Multiple Myeloma (dexamethasone-sensitive) | 0.004 | [1] |

| MM1.RL | Multiple Myeloma (dexamethasone-resistant) | 0.005 | [1] |

| SK-N-SH | Neuroblastoma | 0.015 (for proteasome inhibition) | [1] |

Mechanism of Action: Proteasome Inhibition

Glidobactins exert their cytotoxic effects primarily through the inhibition of the chymotrypsin-like (CT-L) activity of the 20S proteasome. This inhibition leads to the accumulation of ubiquitinated proteins, which in turn triggers a cascade of cellular events culminating in apoptosis and cell cycle arrest.

Signaling Pathway of Proteasome Inhibitor-Induced Apoptosis

The inhibition of the proteasome by glidobactins disrupts the degradation of several key regulatory proteins, leading to the activation of apoptotic pathways. A simplified representation of this signaling cascade is provided below.

Caption: this compound inhibits the proteasome, leading to apoptosis.

Experimental Protocols

The following sections provide detailed, generic methodologies for key experiments used to assess the cytotoxicity of compounds like this compound.

Cell Viability Assay (MTT Assay)

This protocol outlines the measurement of cell viability based on the metabolic activity of the cells.

Caption: Workflow for determining cell viability using the MTT assay.

-

Cell Seeding: Plate human cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the respective wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the log of the compound concentration.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)